

(S)-(-)-2-Acetoxypionyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetoxypionyl chloride

Cat. No.: B1275879

[Get Quote](#)

CAS Number: 36394-75-9

This in-depth technical guide provides essential information on (S)-(-)-**2-Acetoxypionyl chloride** for researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and key applications, with a focus on its role as a chiral building block and derivatizing agent.

Core Data Summary

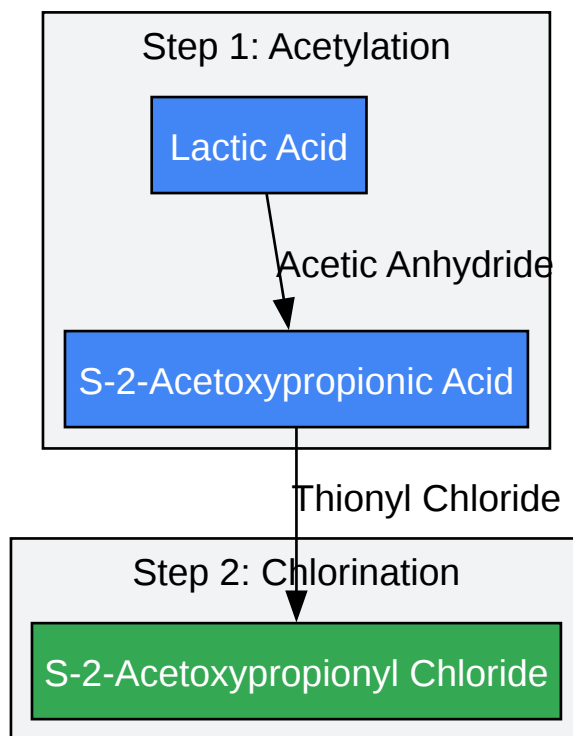
(S)-(-)-**2-Acetoxypionyl chloride**, also known as O-Acetyl-L-lactyl chloride, is a valuable chiral reagent in organic synthesis.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	36394-75-9	[3][4][5][6]
Molecular Formula	C ₅ H ₇ ClO ₃	[5][6]
Molecular Weight	150.56 g/mol	[5][6]
Appearance	Colorless to light yellow clear liquid	[4]
Purity	≥95% to >97.0%	[4][5][7]
Boiling Point	50 °C at 5 mmHg	[2][8]
Density	1.189 g/mL at 25 °C	[2][8]
Refractive Index (n _{20/D})	1.423	[2][8]
Optical Activity ([α] _{20/D})	-31° (c=4 in chloroform)	[2][8]
Storage Conditions	2-8°C, under inert atmosphere	[2][5]

Synthesis of (S)-(-)-2-Acetoxypromionyl Chloride

A common industrial method for the synthesis of (S)-(-)-2-Acetoxypromionyl chloride involves a two-step process starting from lactic acid. The first step is the acetylation of lactic acid with acetic anhydride to form (S)-2-acetoxypromionic acid. This intermediate is then chlorinated, typically using thionyl chloride, to yield the final product.[4] Continuous processes have been developed to produce high-purity (S)-(-)-2-Acetoxypromionyl chloride for pharmaceutical applications, such as the synthesis of lopamidol.[4]

Industrial Synthesis of (S)-(-)-2-Acetoxypionyl Chloride



[Click to download full resolution via product page](#)

Caption: Industrial synthesis of (S)-(-)-**2-Acetoxypionyl Chloride**.

Experimental Protocols

Synthesis of an Intermediate for Iopamidol

This protocol describes the acylation of an aminated aromatic compound using (S)-(-)-**2-Acetoxypionyl chloride** in the synthesis pathway of Iopamidol.

Methodology:

- Dissolve 5-amino-1,3-benzenedicarboxylic acid (20g, 0.11mol) in 50mL of anhydrous N,N'-dimethylacetamide (DMA).
- Slowly add (S)-2-(Acetoxy)pionyl chloride (49.7g, 0.33mol) to the solution while maintaining the temperature at approximately 5°C.

- After the addition is complete, stir the reaction mixture at 50°C for 24 hours.
- Concentrate the reaction mixture to one-third of its original volume under reduced pressure.
- Pour the resulting residue into ice water to induce precipitation.
- Filter the precipitate, wash it with water, and dry it under a vacuum at 40°C to obtain the solid product.

This protocol is adapted from a patent for the preparation of lopamidol and may require optimization for laboratory scale.

General Procedure for Amide Formation

(S)-(-)-**2-Acetoxypropionyl chloride** readily reacts with primary and secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

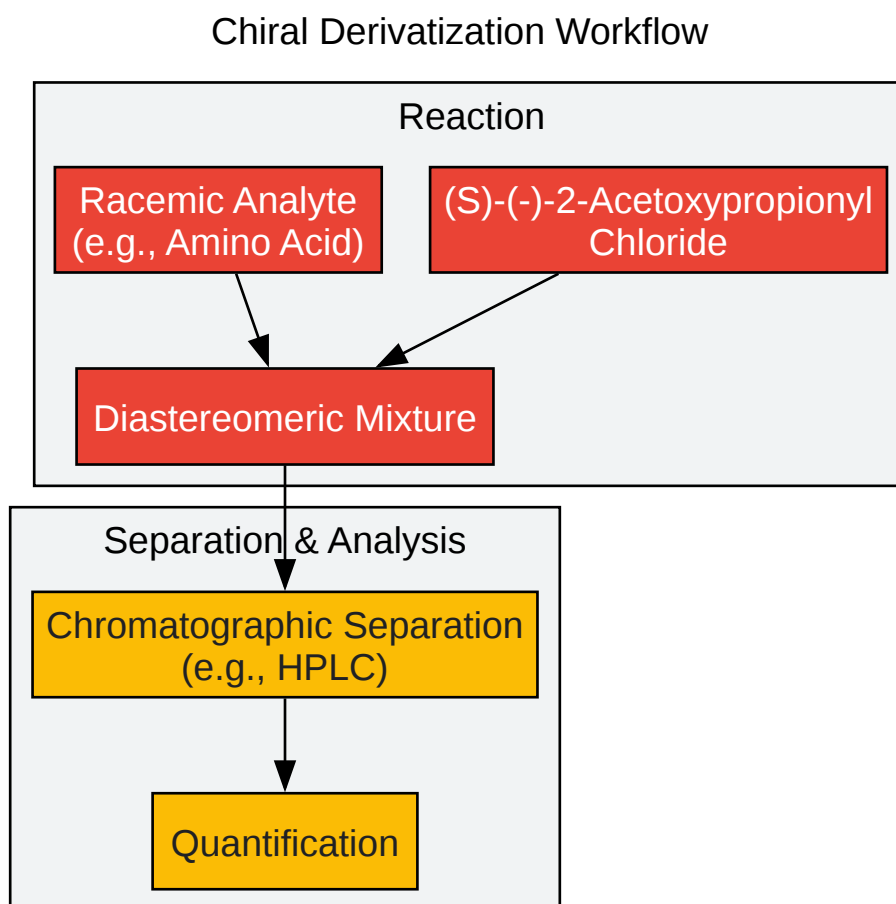
Methodology:

- In an oven-dried flask under a nitrogen atmosphere, dissolve the amine and a suitable base (e.g., triethylamine or pyridine, 1.1-5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM).
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of (S)-(-)-**2-Acetoxypropionyl chloride** (1.05 equivalents) in the same solvent dropwise to the cooled amine solution.
- Allow the reaction to warm to room temperature and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by washing with dilute acid, followed by dilute base, and then brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by crystallization or chromatography if necessary.

Applications in Drug Development and Chiral Synthesis

(S)-(-)-2-Acetoxypropionyl chloride is a critical intermediate in the synthesis of the non-ionic X-ray contrast medium, Iopamidol.[4] In this synthesis, it is used to introduce the (S)-lactyl side chain, which is crucial for the final compound's properties.

Furthermore, its chiral nature makes it an excellent reagent for the resolution of racemic mixtures and the determination of enantiomeric purity of compounds such as amino acids. It reacts with the chiral analyte to form diastereomers, which can then be separated and quantified using chromatographic techniques like HPLC.



[Click to download full resolution via product page](#)

Caption: Chiral derivatization workflow for enantiomeric analysis.

Safety Information

(S)-(-)-2-Acetoxypropionyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It reacts with water and other protic solvents. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104098484A - Iopamidol preparation method - Google Patents [patents.google.com]
- 2. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]
- 3. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]
- 4. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 5. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 6. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(S)-(-)-2-Acetoxypropionyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275879#s-2-acetoxypropionyl-chloride-cas-number\]](https://www.benchchem.com/product/b1275879#s-2-acetoxypropionyl-chloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com